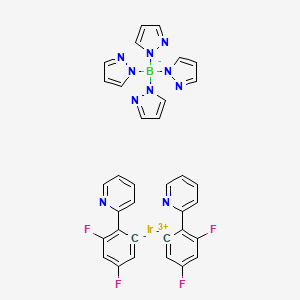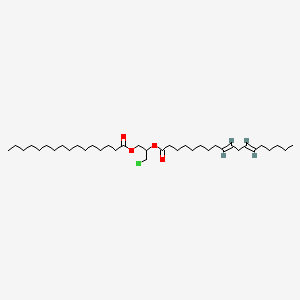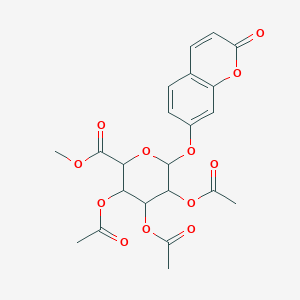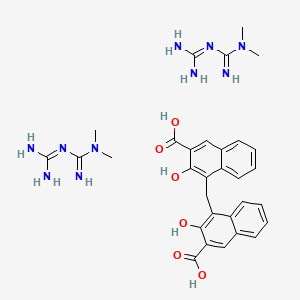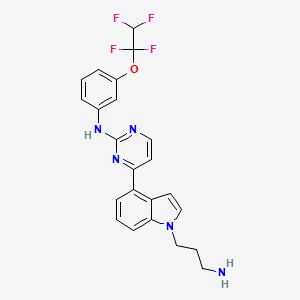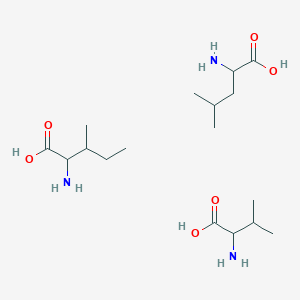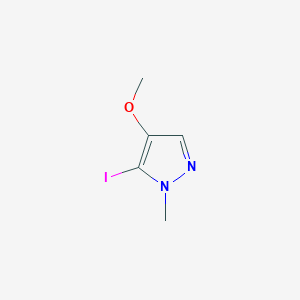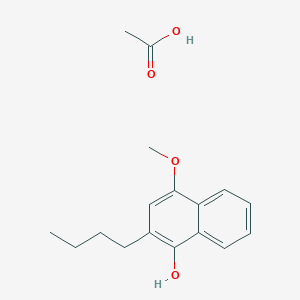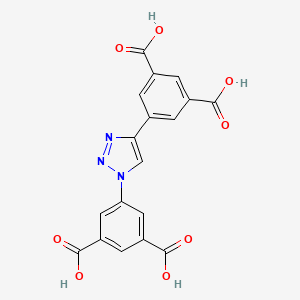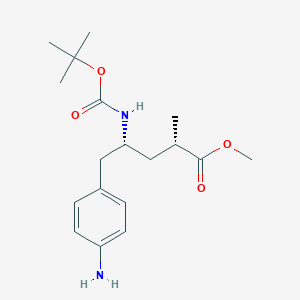![molecular formula C9H21N2O7P B12295556 [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dihydroxypropoxy and phosphoryl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropyl phosphate with 2,6-diaminohexanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine derivative.
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Scientific Research Applications
Chemistry
In chemistry, [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate is used as a precursor for synthesizing more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its phosphoryl group makes it a candidate for investigating phosphorylation processes in cells.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of specialized polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and other proteins. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl phosphate
- 2,6-Diaminohexanoic acid
- Phosphorylated amino acids
Uniqueness
What sets [2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate apart from similar compounds is its combined structure, which includes both dihydroxypropoxy and phosphoryl groups. This unique combination allows for a broader range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H21N2O7P |
|---|---|
Molecular Weight |
300.25 g/mol |
IUPAC Name |
[2,3-dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate |
InChI |
InChI=1S/C9H21N2O7P/c10-4-2-1-3-8(11)9(14)18-19(15,16)17-6-7(13)5-12/h7-8,12-13H,1-6,10-11H2,(H,15,16) |
InChI Key |
FGYYWCMRFGLJOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(=O)OP(=O)(O)OCC(CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



